Ricinine

Overview

Description

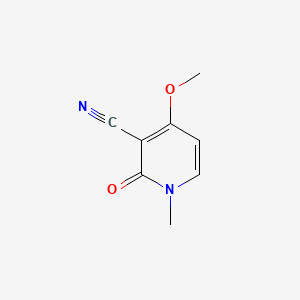

Ricinine is a toxic alkaloid found in the castor plant (Ricinus communis). It was first isolated from castor seeds by Tuson in 1864 . This compound is known for its insecticidal properties and can serve as a biomarker for ricin poisoning . The chemical formula of this compound is C8H8N2O2, and it has a molar mass of 164.16 g/mol .

Mechanism of Action

Target of Action

Ricinine, a toxic alkaloid found in the castor plant, primarily targets the nervous system . It has been reported to have insecticidal effects . This compound derivative 3-carboxy-4-methoxy-N-methyl-2-pyridone has been found to downregulate protein tyrosine phosphatase 1B, which is considered a therapeutic target for the treatment of type 2 diabetes .

Mode of Action

It is known that this compound has a significant impact on the nervous system, leading to convulsions and subsequent death in experimental mice models . The mechanism of action is hypothesized to be increased release of glutamate and inhibition of the postsynaptic γ .

Biochemical Pathways

This compound is involved in the de novo pathway for pyridine nucleotide biosynthesis in castor beans . Quinolinic acid, an intermediate in this pathway, is crucial for the synthesis of pyridine nucleotides, which are essential for various biochemical reactions .

Pharmacokinetics

It’s known that this compound can serve as a biomarker of ricin poisoning . The LD50 values for this compound were determined at 3 g/kg upon oral incorporation and 340 mg/kg upon intraperitoneal application . This compound is stable in human urine when heated up to 90 °C for 1 h as well as upon storage at 25 °C, 5 °C, or − 20 °C for 3 weeks .

Result of Action

This compound’s primary result of action is its toxic effects, particularly its neurotoxicity. In experimental mice models, this compound causes convulsions and subsequent death . It also has insecticidal effects .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the temperature can affect the stability of this compound . .

Biochemical Analysis

Biochemical Properties

, plays a role in biochemical reactions. It does not form salts, and is precipitated in iodine or mercuric chloride solutions, but not in Mayer’s reagent . It can be hydrolyzed to methanol and ricininic acid by alkali .

Cellular Effects

Ricinine has been reported to have various pharmacological properties including analgesic, anti-bacterial, anti-cancer, anti-fungal, anti-diabetic, anti-inflammatory, anti-oxidant, mosquitocidal, anti-nociceptive, and anti-fertility properties . It acts as a stimulant for the central nervous system, memory improvement, hyperreactivity, clonic seizures and neuroleptic effects .

Molecular Mechanism

It is known that this compound and its analogues can be obtained by the reaction of ethyl α-ethoxyethylidenecyanoacetate with various amines .

Temporal Effects in Laboratory Settings

It is known that this compound sublimes between 170 and 180 °C at 20 mmHg .

Dosage Effects in Animal Models

In animal models, Ricinus communis extracts, which contain this compound, have been observed to exert typical CNS-stimulating and neuroleptic effects . Detailed studies on the dosage effects of this compound in animal models are limited.

Metabolic Pathways

This compound is involved in the arginine/proline, bile acid, glycerophosphospholipid and triacylglyceride metabolic pathways

Transport and Distribution

It is known that this compound can be measured in urine, indicating that it is distributed in the body and excreted through the kidneys .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ricinine can be synthesized through the reaction of ethyl α-ethoxyethylidenecyanoacetate with various amines . This method allows for the preparation of different analogues of this compound by introducing various pharmacophores on the target molecule . The reaction conditions typically involve basic catalysis .

Industrial Production Methods: Industrial production of this compound involves the extraction from castor seeds. The seeds are processed to isolate this compound, which is then purified through various chemical processes .

Types of Reactions:

Hydrolysis: this compound can be hydrolyzed to methanol and ricininic acid by alkali.

Precipitation: It does not form salts and is precipitated in iodine or mercuric chloride solutions.

Common Reagents and Conditions:

Alkali: Used for hydrolysis reactions.

Iodine and Mercuric Chloride: Used for precipitation reactions.

Major Products:

Methanol and Ricininic Acid: Formed from the hydrolysis of this compound.

Scientific Research Applications

Ricinine has various applications in scientific research:

Insecticidal Properties: Used as an insecticide against leaf-cutting ants (Atta sexdens rubropilosa).

Medical Research: Exhibits cardiotonic properties by inhibiting the cellular entry of calcium ions.

Biomarker: Serves as a biomarker for ricin poisoning.

Comparison with Similar Compounds

- Nudiflorine

- Ricinidine

Properties

IUPAC Name |

4-methoxy-1-methyl-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-10-4-3-7(12-2)6(5-9)8(10)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETSAYFQSGAEQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C(C1=O)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200412 | |

| Record name | Ricinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ricinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.7 mg/mL at 10 °C | |

| Record name | Ricinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

524-40-3 | |

| Record name | Ricinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ricinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RICININE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ricinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ricinine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RICININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/130UFS7AE0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ricinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

201.5 °C | |

| Record name | Ricinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ricinine?

A1: this compound has the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol. [, ]

Q2: What spectroscopic data is available for this compound?

A2: this compound has been characterized using various spectroscopic techniques, including ultraviolet (UV) spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide information about its structural features, functional groups, and fragmentation patterns. [, , , ]

Q3: What are the known biological activities of this compound?

A3: Research suggests this compound possesses insecticidal activity against various pests, including the brown planthopper (Nilaparvata lugens) and the two-spotted spider mite (Tetranychus urticae). [, , , ] It also demonstrates antifungal properties against certain plant pathogens, such as Pyricularia grisea (rice blast) and Erysiphe graminis (barley powdery mildew). [, ] Some studies suggest potential hepatoprotective properties, but further research is needed. []

Q4: How does this compound exert its insecticidal effects?

A4: While the exact mechanism of action remains unclear, research indicates that the cyano group in this compound's structure plays a crucial role in its insecticidal activity. [] Modifications to this group significantly reduce its effectiveness against insects like the Aedes albopictus Skuse mosquito. []

Q5: Can this compound be used as a biomarker for ricin exposure?

A5: Yes, this compound is considered a useful biomarker for ricin exposure. Although not toxic itself at levels typically observed, its presence in biological samples like urine or blood can indicate exposure to castor beans and, therefore, potential ricin exposure. [, , , , ]

Q6: Is this compound metabolized in the castor bean plant?

A6: Yes, research utilizing carbon-14 labeled this compound (this compound-3,5-(14)C) demonstrated that the castor bean plant can metabolize this compound. This metabolism results in a decrease in this compound levels over time and the production of respiratory carbon dioxide ((14)CO(2)). [, ]

Q7: What is the toxicity profile of this compound?

A7: this compound is mildly toxic, with the degree of toxicity varying depending on the route of administration and the species exposed. While generally considered less toxic than ricin, high doses can still lead to adverse effects. [, ] In mice, this compound exhibits central nervous system effects, including memory enhancement at lower doses and seizures at higher doses. []

Q8: What analytical techniques are used to quantify this compound?

A8: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as diode array detection (DAD) and mass spectrometry (MS), is commonly employed for this compound analysis. These methods offer sensitivity, selectivity, and accuracy in quantifying this compound in various matrices, including plant material, food, and biological samples. [, , , , ]

Q9: What are the challenges in developing this compound-based pesticides?

A9: While this compound exhibits insecticidal activity, its efficacy can be limited compared to synthetic pesticides. Additionally, ensuring its safety for non-target organisms and the environment poses a significant challenge in developing this compound-based biopesticides. [, ]

Q10: What are some current research areas related to this compound?

A10: Ongoing research focuses on several aspects of this compound, including:

- Optimization of extraction methods: Researchers are exploring techniques like ultrasonic-microwave synergistic extraction (UMSE) and microwave-assisted extraction (MAE) to improve this compound extraction yields from castor plant material. [, ]

- Structure-activity relationship studies: Synthesizing and evaluating this compound derivatives to understand the impact of structural modifications on biological activity, particularly for developing more potent and selective insecticidal or antifungal agents. [, , ]

- Developing sensitive analytical methods: Improving detection limits and accuracy in quantifying this compound in complex matrices like food and biological samples are crucial for toxicological and biomonitoring purposes. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.